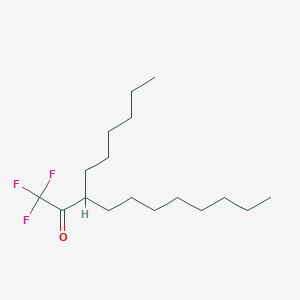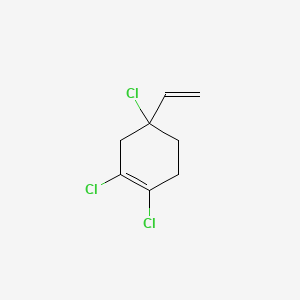
1,2,4-Trichloro-4-ethenylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-4-ethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with three chlorine atoms and one ethenyl group
Méthodes De Préparation
The synthesis of 1,2,4-Trichloro-4-ethenylcyclohex-1-ene typically involves the chlorination of 4-ethenylcyclohexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 2, and 4 positions on the cyclohexene ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2,4-Trichloro-4-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, replacing chlorine atoms with hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,4-Trichloro-4-ethenylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,4-Trichloro-4-ethenylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethenyl group can influence its reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,4-Trichloro-4-ethenylcyclohex-1-ene can be compared with other chlorinated cyclohexene derivatives, such as:
- 1,2,3-Trichlorocyclohexene
- 1,2,4-Trichlorocyclohexane
- 4-Ethenylcyclohexene
These compounds share similar structural features but differ in the number and position of chlorine atoms and the presence of functional groups, which can influence their chemical properties and applications.
Propriétés
Numéro CAS |
919297-80-6 |
|---|---|
Formule moléculaire |
C8H9Cl3 |
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-4-ethenylcyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-2-8(11)4-3-6(9)7(10)5-8/h2H,1,3-5H2 |
Clé InChI |
PDIOHFRQVHSVJR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC(=C(C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



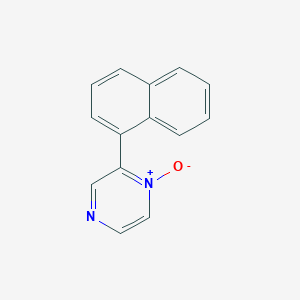
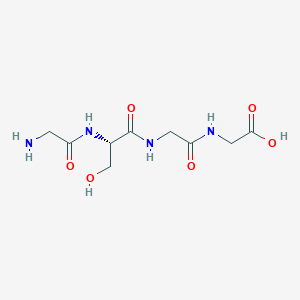
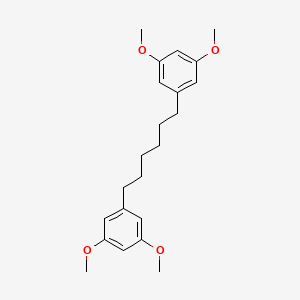
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)

![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
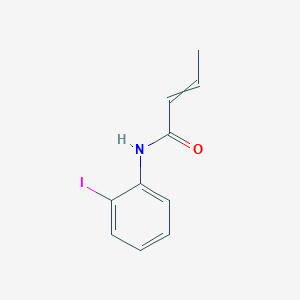
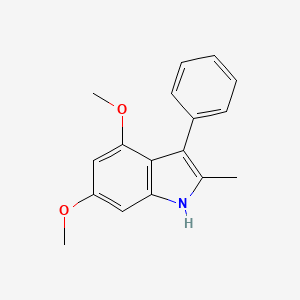

![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
